1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid analog. It is structurally similar to dipalmitoylphosphatidylcholine but features a fluorine atom at the 16th position of the sn-2 palmitoyl chain.
Preparation Methods
The synthesis of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves several steps:
Synthesis of 16-fluoropalmitic acid: This is achieved by fluorinating 16-hydroxypalmitic acid using diethylaminosulfur trifluoride.
Formation of 1-palmitoyl-2-(16-fluoropalmitoyl)-phosphatidylcholine: The fluorinated fatty acid is then esterified to the sn-2 position of 1-palmitoyl lysophosphatidylcholine.
Chemical Reactions Analysis
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The fluorinated fatty acid chain can be oxidized under specific conditions, although the presence of fluorine may influence the reaction pathway.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of different derivatives.
Common reagents and conditions for these reactions include oxidizing agents, nucleophiles, and specific enzymes such as phospholipases.
Scientific Research Applications
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers. The fluorine atom induces specific structural changes, such as the formation of interdigitated bilayers, which can affect membrane properties and protein interactions . The compound can also activate peroxisome proliferator-activated receptors, influencing lipid metabolism and gene expression .
Comparison with Similar Compounds
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is unique due to its fluorinated fatty acid chain. Similar compounds include:
Dipalmitoylphosphatidylcholine (DPPC): Lacks the fluorine atom and does not form interdigitated bilayers as readily.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Contains an unsaturated fatty acid chain, leading to different membrane properties.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): Features a polyunsaturated fatty acid chain, affecting its biophysical characteristics.
The fluorinated analog’s ability to form interdigitated bilayers and its enhanced NMR properties distinguish it from these similar compounds .
Properties
Molecular Formula |
C40H79FNO8P |
---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
[(2R)-2-(16-fluorohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H79FNO8P/c1-5-6-7-8-9-10-11-13-16-19-22-25-28-31-39(43)47-36-38(37-49-51(45,46)48-35-34-42(2,3)4)50-40(44)32-29-26-23-20-17-14-12-15-18-21-24-27-30-33-41/h38H,5-37H2,1-4H3/t38-/m1/s1 |
InChI Key |
GFHJCDJVUAFINE-KXQOOQHDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |
Origin of Product |
United States |
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